molecular formula C12H16N4S B2531456 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione CAS No. 300395-56-6

4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione

Cat. No. B2531456
CAS RN: 300395-56-6
M. Wt: 248.35
InChI Key: RCVYBFXLIOBVED-UHFFFAOYSA-N
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Description

The compound "4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione" is a quinazoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known to interact with various biological targets and have been explored for their antitumor, antimicrobial, and receptor antagonist properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of appropriate precursors, such as carboxyamidines, with catalysts like T1Cl4, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Another approach includes the condensation of ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate with isothiocyanates to yield 3-substituted quinazolinones . The synthesis of 2,4-diaminoquinazolines starts from methyl 2-tetralone-3-carboxylates, followed by condensation, thiation, and amination processes . However, the specific synthesis route for "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their electronic properties. For instance, the molecular geometry and stability of a novel quinazoline derivative were analyzed using X-ray crystallography and quantum chemical calculations, revealing the importance of intra- and intermolecular interactions . These interactions, including hydrogen bonding and π-π stacking, contribute to the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including lithiation, which allows for further functionalization. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated and then react with electrophiles to yield 2-substituted derivatives . The reactivity of these compounds can be influenced by the substituents present on the quinazoline ring, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives, which decompose into quinazolones under hydrolytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. The basicity and hydrolysis rates of these compounds can be influenced by substituents on the quinazoline ring, as demonstrated by the determination of pKa values and hydrolysis rates for various 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Additionally, the presence of dimethylamino groups can affect the electronic properties and potential biological activity, as seen in the discovery of 4-(dimethylamino)quinazoline based antagonists for the melanin-concentrating hormone receptor 1 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel substituted quinazoline derivatives demonstrated significant antimicrobial properties. These compounds, including 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione derivatives, were synthesized and characterized using various spectroscopic methods. They exhibited potent antibacterial and antifungal activities against a range of pathogens, outperforming standard drugs in some cases (Chaitanya et al., 2018).

Antineoplastic Properties

Synthesis and Cytotoxic Activity

Quinazoline derivatives were synthesized and assessed for their cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Many compounds showcased potent cytotoxic properties, with IC50 values less than 10 nM, indicating their potential as antineoplastic agents (Deady et al., 2003).

Antineoplastic Properties of Benzo[h]Quinazolin-4(3H)-Ones

Derivatives of benzo[h]quinazolin-4(3H)-ones were synthesized and their antineoplastic properties were studied. The compounds showed promise in anticancer research, indicating the therapeutic potential of these quinazoline derivatives (Markosyan et al., 2014).

Pharmacological Screening

Design, Synthesis, and Pharmacological Screening

A new series of quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. The study highlights the structure-activity relationship, indicating the importance of certain substituents for biological activity (Dash et al., 2017).

Future Directions

The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Mechanism of Action

properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYBFXLIOBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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